molecular formula C15H12N2O3S B2818970 Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate CAS No. 546099-80-3

Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate

Cat. No.: B2818970
CAS No.: 546099-80-3
M. Wt: 300.33
InChI Key: ZFHPMGZUQRNJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate” is a chemical compound with the molecular formula C15H12N2O3S and a molecular weight of 300.33 . It is used for proteomics research .


Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, and the process may involve stirring without solvent and/or heat, or even fusion .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C15H12N2O3S . The compound contains 15 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

“this compound” and similar compounds are known to participate in a variety of chemical reactions. For instance, they can undergo cyclocondensation reactions with various aldehydes to form different carboxamides .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 300.33 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved information.

Scientific Research Applications

Fluorescence Properties

A study on related compounds, such as Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, has shown novel fluorescence properties. This suggests potential applications in materials science, where such compounds could be utilized for their luminescent characteristics (Guo Pusheng, 2009).

Gewald Reaction Products

The Gewald reaction, a process often used in the synthesis of thiophene derivatives, has been applied to create various compounds, including some similar to Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate. These products have diverse chemical structures, indicating a broad range of potential applications in chemical synthesis and drug development (M. Gütschow et al., 1996).

One-Pot Synthesis

A one-pot Gewald synthesis method has been used to create 2-Aminothiophene-3-carboxylates with various aryl groups, including structures similar to the one . This indicates its utility in efficient and versatile chemical synthesis (V. Tormyshev et al., 2006).

Phase Transfer Catalysis

Phase transfer catalysis has been employed to synthesize related 3-Aminothiophene-2-carboxylates, suggesting its applicability in creating pharmaceutical intermediates and other complex organic compounds (R. D. Shah, 2011).

Morita-Baylis-Hillman Reaction

The Morita-Baylis-Hillman reaction has been utilized to synthesize related compounds, indicating the potential of this chemical process in creating a variety of structurally diverse molecules (H. Lim et al., 2007).

Synthesis of Triazine Derivatives

The compound has been involved in the synthesis of triazine derivatives, showcasing its role in creating compounds with potential pharmaceutical applications (A. Krinochkin et al., 2021).

Antimicrobial Applications

There's evidence of antimicrobial activities in synthesized thiophene derivatives, implying possible applications in developing new antimicrobial agents (A. Abu‐Hashem et al., 2011).

Dimer Formation

Research indicates that related compounds can form dimers, which could have implications in developing new materials or chemical intermediates (H. Junek et al., 1988).

Dyeing Polyester Fibres

Compounds with structural similarities have been used in dyeing polyester fibers, suggesting potential industrial applications in textile manufacturing (O. Iyun et al., 2015).

Properties

IUPAC Name

methyl 2-[(2-cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-20-15(19)13-11(10-5-3-2-4-6-10)9-21-14(13)17-12(18)7-8-16/h2-6,9H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHPMGZUQRNJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.